molecular formula C19H20N4O4S B11198235 N-(2-{4-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl]phenyl}ethyl)acetamide

N-(2-{4-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl]phenyl}ethyl)acetamide

Cat. No.: B11198235
M. Wt: 400.5 g/mol
InChI Key: KOXUOJBZOGOYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfonamide group, and an acetamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is unique due to its specific combination of a quinazoline core, sulfonamide group, and acetamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-[4-[(3-methyl-4-oxoquinazolin-6-yl)sulfamoyl]phenyl]ethyl]acetamide

InChI

InChI=1S/C19H20N4O4S/c1-13(24)20-10-9-14-3-6-16(7-4-14)28(26,27)22-15-5-8-18-17(11-15)19(25)23(2)12-21-18/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,24)

InChI Key

KOXUOJBZOGOYQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.